A Technical Guide to 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside: Natural Sources and Isolation Strategies
A Technical Guide to 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside: Natural Sources and Isolation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside is a flavonoid glycoside that has garnered interest within the scientific community. As a member of the flavanone class, it is characterized by a C6-C3-C6 skeleton. The glycosidic linkage at the 5-hydroxyl group enhances its solubility and potentially modulates its bioavailability and biological activity. This technical guide provides a comprehensive overview of the known natural sources of this compound and a detailed methodology for its isolation and purification, aimed at facilitating further research and development.
Natural Sources
The primary documented natural source of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside is the plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family.[1][2] This herbaceous plant, commonly known as "King of Bitters," has a long history of use in traditional medicine systems across Asia. Phytochemical investigations of Andrographis paniculata have revealed a rich diversity of bioactive compounds, including diterpenoids and flavonoids.[3] The presence of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside in this plant was reported by Chen et al. in 2007.[1]
While Andrographis paniculata is the most definitive source, researchers exploring plants rich in flavonoids, particularly those of the Lamiaceae and Gesneriaceae families, may also consider screening for this compound.[4]
Isolation and Purification Protocol
The isolation of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside from its natural source is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive, self-validating system designed to yield the compound of interest with high purity.
Plant Material Preparation and Extraction
The initial step involves the careful preparation of the plant material to ensure the efficient extraction of the target compound.
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Step 1: Grinding and Drying: The aerial parts of Andrographis paniculata are collected and shade-dried to preserve the chemical integrity of the constituents. The dried plant material is then coarsely powdered to increase the surface area for solvent penetration.
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Step 2: Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.[5] Maceration or Soxhlet extraction can be employed. A typical solvent-to-sample ratio is 10:1 (v/w). The extraction is repeated multiple times to ensure the complete recovery of the flavonoids. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator.
Fractionation of the Crude Extract
The crude methanolic extract contains a complex mixture of compounds. Liquid-liquid partitioning is an effective method to separate compounds based on their polarity.
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Step 1: Suspension in Water: The dried crude extract is suspended in distilled water.
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Step 2: Sequential Solvent Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc). The flavanone glycosides, being moderately polar, are expected to partition predominantly into the ethyl acetate fraction. Each partitioning step is repeated three times to ensure a thorough separation. The resulting fractions are concentrated to dryness.
Sources
- 1. 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside | CAS:942626-74-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfans.org [ijfans.org]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
